3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide is a chemical compound of significant interest due to its unique structure, which combines elements of benzoisothiazole, sulfone, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide typically involves the formation of the benzoisothiazole core, followed by sulfonylation and subsequent amidation.
Formation of Benzoisothiazole Core: : React 2-aminobenzenethiol with orthoesters under acidic conditions to form the benzoisothiazole ring.
Sulfonylation: : Treat the benzoisothiazole intermediate with sulfur trioxide or suitable sulfonyl chloride to introduce the sulfone group.
Amidation: : React the sulfonylated intermediate with N-ethyl-N-(o-tolyl)propanamide in the presence of coupling agents like EDCI or DCC under mild conditions.
Industrial Production Methods: : Industrial-scale production often involves optimizing reaction conditions to maximize yield and purity, utilizing continuous flow reactors for precise control over temperature and reaction time, and employing high-throughput purification techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the isothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro or sulfone groups, typically using reagents like lithium aluminum hydride or hydrogen gas over a palladium catalyst.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at positions ortho to the sulfonyl group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen.
Substitution: : Sodium hydride, bromine, or other halogen sources.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amino derivatives, de-sulfonated products.
Substitution: : Halogenated derivatives, alkylated or acylated compounds.
Scientific Research Applications
Chemistry: : The compound serves as a precursor in the synthesis of various heterocyclic compounds and functional materials due to its reactive functional groups. Biology : It is investigated for its potential as an inhibitor of certain enzymes due to its isothiazole core, which can interact with biological targets. Medicine : Studies have explored its use in drug design, particularly for developing anti-inflammatory and antimicrobial agents. Industry : In industrial applications, it can be used as a building block for advanced materials, including polymers and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: : The compound exerts its effects primarily through interactions with enzymes and receptors. The benzoisothiazole moiety can inhibit enzyme activity by binding to the active site, while the sulfone group may enhance binding affinity and specificity. This dual functionality allows it to modulate various biochemical pathways, including those involved in inflammation and microbial resistance.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide: : Similar in structure but with a methyl group in a different position.
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methyl-N-(o-tolyl)propanamide: : Varies by the alkyl chain on the amide nitrogen.
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-propyl-N-(o-tolyl)propanamide: : Differing by a longer alkyl chain on the amide nitrogen.
Uniqueness: : What sets 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide apart is its specific substitution pattern that balances reactivity and stability, making it particularly useful for targeted synthetic applications and biological studies.
Properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-3-20(16-10-6-4-8-14(16)2)18(22)12-13-21-19(23)15-9-5-7-11-17(15)26(21,24)25/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCACXQRWOJANEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.